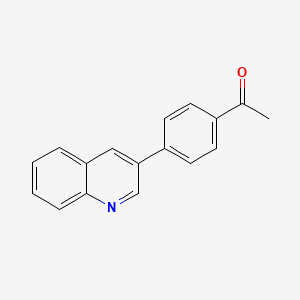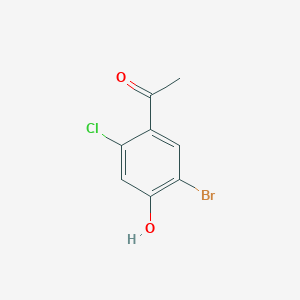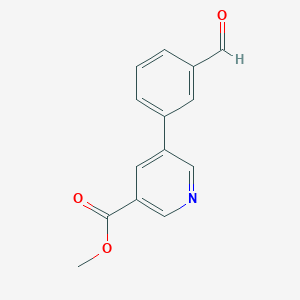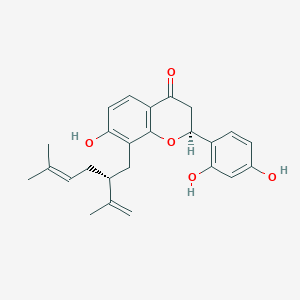
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-((R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which contribute to its specific chemical and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one typically involves multiple steps, including the formation of the chroman ring and the introduction of various functional groups. One common synthetic route involves the following steps:
Formation of the chroman ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the hydroxy groups: The hydroxy groups at positions 2, 4, and 7 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Addition of the side chain: The side chain containing the prop-1-en-2-yl and hex-4-en-1-yl groups can be introduced through a series of alkylation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy groups can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, strong acids or bases.
Major Products Formed
Oxidation: Quinones, oxidized flavonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters, ethers, and other substituted derivatives.
科学的研究の応用
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one involves its interaction with various molecular targets and pathways. Key mechanisms include:
Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer activity: The compound can induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Naringenin: A flavonoid known for its antioxidant and anticancer effects.
Uniqueness
(S)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-8-(®-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)chroman-4-one is unique due to its specific structural features, such as the presence of the prop-1-en-2-yl and hex-4-en-1-yl side chains, which contribute to its distinct chemical reactivity and biological activities. These structural elements may enhance its potency and selectivity in various applications compared to other similar flavonoids.
特性
分子式 |
C25H28O5 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O5/c1-14(2)5-6-16(15(3)4)11-20-21(27)10-9-19-23(29)13-24(30-25(19)20)18-8-7-17(26)12-22(18)28/h5,7-10,12,16,24,26-28H,3,6,11,13H2,1-2,4H3/t16-,24+/m1/s1 |
InChIキー |
JUKXEUCJMRWMTL-GYCJOSAFSA-N |
異性体SMILES |
CC(=CC[C@H](CC1=C(C=CC2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
正規SMILES |
CC(=CCC(CC1=C(C=CC2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



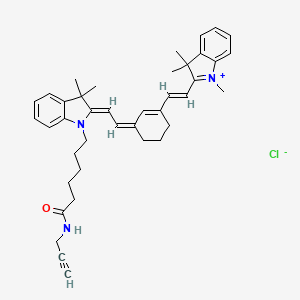

![8-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15202104.png)
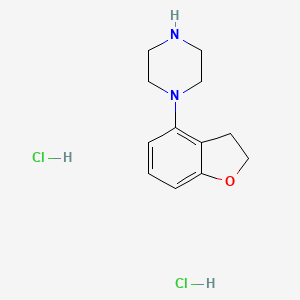
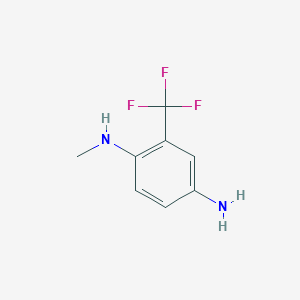
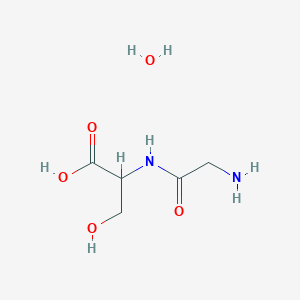
![4-Bromo-2-chloro-6-methylbenzo[d]thiazole](/img/structure/B15202129.png)
![1,4-Bis[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B15202133.png)


